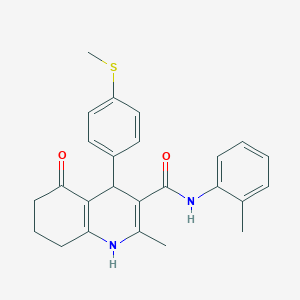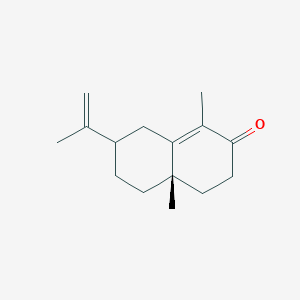
alpha-Cyperone;(+)-alpha-Cyperone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Alpha-Cyperone can be extracted from the rhizomes of Cyperus rotundus using supercritical fluid extraction methods. The compound is then separated through column chromatography on silica gel . Industrial production methods involve the use of supercritical solvents or ionic liquids to improve the yield and purity of the compound .
Analyse Des Réactions Chimiques
Alpha-Cyperone undergoes several types of chemical reactions, including:
Oxidation: Alpha-Cyperone can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Alpha-Cyperone can undergo substitution reactions with various reagents to form different substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Alpha-Cyperone has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other sesquiterpenoids and related compounds.
Medicine: The compound has demonstrated potential in treating neurodegenerative diseases like Parkinson’s disease by attenuating oxidative stress and apoptosis in neuronal cells.
Mécanisme D'action
Alpha-Cyperone exerts its effects through several molecular targets and pathways:
Antioxidant Activity: It activates the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and reduction of reactive oxygen species.
Anti-inflammatory Activity: Alpha-Cyperone downregulates the expression of pro-inflammatory cytokines like IL-6 and COX-2, thereby reducing inflammation.
Neuroprotective Activity: The compound enhances neuroplasticity by increasing the expression of synaptic proteins and dendritic spine density.
Comparaison Avec Des Composés Similaires
Alpha-Cyperone is similar to other sesquiterpenoids like beta-Cyperone, ligucyperonol, and canusesnol A . it is unique in its specific pharmacological activities and molecular targets. For instance, while both alpha-Cyperone and beta-Cyperone have anti-inflammatory properties, alpha-Cyperone is more effective in enhancing neuroplasticity and reducing oxidative stress .
Similar compounds include:
- Beta-Cyperone
- Ligucyperonol
- Canusesnol A
- Eudesma-3,11-dien-2-one
- Beta-Rotunol
Alpha-Cyperone stands out due to its broad spectrum of bioactivities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C15H22O |
|---|---|
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
(4aS)-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h12H,1,5-9H2,2-4H3/t12?,15-/m0/s1 |
Clé InChI |
KUFXJZXMWHNCEH-CVRLYYSRSA-N |
SMILES isomérique |
CC1=C2CC(CC[C@]2(CCC1=O)C)C(=C)C |
SMILES canonique |
CC1=C2CC(CCC2(CCC1=O)C)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


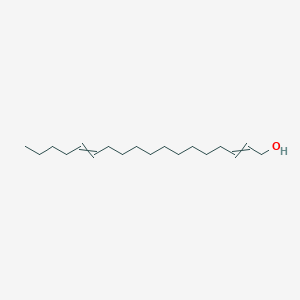
![2-(2-Cyclopropyl-3-ethynylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787578.png)



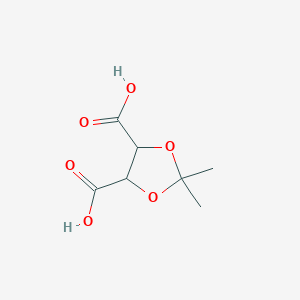
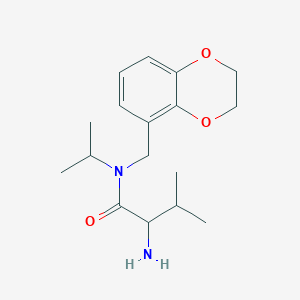
![Tert-butyl 2-amino-4-butan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14787607.png)
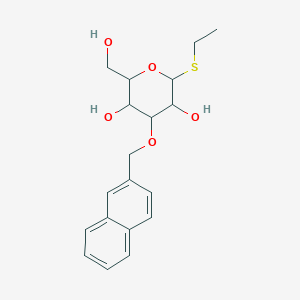

![(3AR,7AS)-5-(Benzyloxycarbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14787635.png)
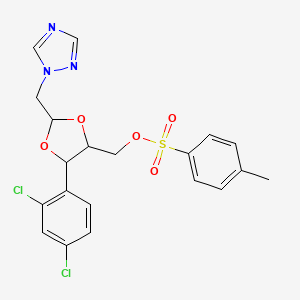
![3-Chloro-4-[(2,4-dichlorophenyl)thio]benzenamine](/img/structure/B14787644.png)
